molecular formula C33H26N2O3 B15150193 N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)

N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)

Cat. No.: B15150193
M. Wt: 498.6 g/mol
InChI Key: FYQPNPNFZFGUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide is a complex organic compound with a unique structure This compound is characterized by its pentacyclic framework, which includes multiple fused rings and functional groups

Properties

Molecular Formula

C33H26N2O3

Molecular Weight

498.6 g/mol

IUPAC Name

N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide

InChI

InChI=1S/C33H26N2O3/c1-33-28-25-13-7-5-11-23(25)27(24-12-6-8-14-26(24)28)29(33)31(37)35(32(33)38)22-17-15-21(16-18-22)30(36)34-19-20-9-3-2-4-10-20/h2-18,27-29H,19H2,1H3,(H,34,36)

InChI Key

FYQPNPNFZFGUIS-UHFFFAOYSA-N

Canonical SMILES

CC12C(C3C4=CC=CC=C4C1C5=CC=CC=C35)C(=O)N(C2=O)C6=CC=C(C=C6)C(=O)NCC7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide involves multiple steps. One common approach is the condensation of benzylamine with a suitable precursor containing the pentacyclic core. This reaction typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide is unique due to its specific combination of functional groups and the pentacyclic core structure.

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